molecular formula C12H15N5O3 B2472640 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034365-89-2

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2472640
CAS No.: 2034365-89-2
M. Wt: 277.284
InChI Key: XLQQWJDTMTZYCI-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the imidazolidinone ring via cyclization reactions under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, pyrimidine-containing molecules, and imidazolidinone analogs. Examples include:

  • Pyrrolidine-2,5-dione
  • Pyrimidine-2,4-diamine
  • Imidazolidin-2-one

Uniqueness

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-11-15-5-7-17(11)12(19)16-6-2-9(8-16)20-10-13-3-1-4-14-10/h1,3-4,9H,2,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQWJDTMTZYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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